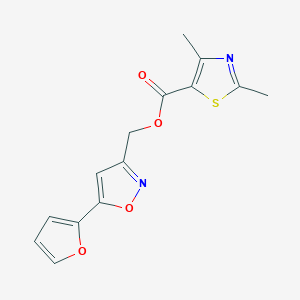

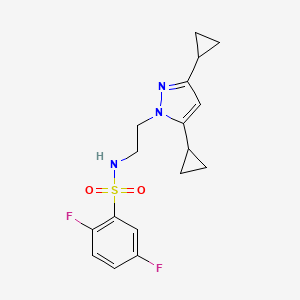

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2,4-dimethylthiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

While specific synthesis methods for this compound are not available, isoxazole derivatives are generally synthesized from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the isoxazole, furan, and thiazole rings. The literature suggests that the substitution of various groups on the isoxazole ring imparts different activity .科学的研究の応用

Transition-Metal-Free Decarboxylative Fluorination

A significant application area is the decarboxylative fluorination of heteroaromatic carboxylic acids, including furan- and isoxazole-derived compounds. This process, which does not require transition metals, enables the synthesis of fluorinated heteroaromatic compounds. Such fluorination reactions are crucial for creating building blocks used in pharmaceuticals and agrochemicals due to the importance of fluorine in modulating biological activity and chemical stability (Xi Yuan, Jian-Fei Yao, Zhen-Yu Tang, 2017).

Photoelectron Angular Distribution

The study of photoelectron angular distributions in compounds, including isoxazoles, provides insights into the electronic structures of these molecules. Understanding these distributions aids in the characterization of electronic transitions and bonding in heteroaromatic compounds, which is essential for designing materials with specific optical and electronic properties (Tsunetoshi Kobayashi, T. Kubota, K. Ezumi, C. Utsunomiya, 1982).

Synthesis of Heterocyclic Compounds

Compounds containing furan and isoxazole rings are precursors in synthesizing various heterocyclic compounds. These heterocycles have applications in medicinal chemistry, where they serve as core structures for developing new drugs with potential biological activities. For example, furan-derived compounds have been synthesized and evaluated for their antileukemic activity, indicating the potential of these heterocycles in cancer therapy (D. Ladurée, J. Lancelot, M. Robba, E. Chenu, G. Mathé, 1989).

Cysteinyl Leukotriene Receptor Antagonists

Another application is the development of cysteinyl leukotriene receptor antagonists from 3-acetoacetylaminobenzo[b]furan derivatives. These compounds, synthesized through modifications at the furan ring, have shown moderate activity, indicating their potential in treating diseases mediated by cysteinyl leukotrienes, such as asthma (Eriko Tsuji, Kumiko Ando, Jun-ichi Kunitomo, Masayuki Yamashita, Shunsaku Ohta, Shigekatsu Kohno, Yoshitaka Ohishi, 2003).

Analytical and Spectral Study

Furan ring-containing organic ligands have been studied for their chelating properties and potential antimicrobial activity. The synthesis and characterization of these compounds, including their metal complexes, contribute to the development of new materials with possible applications in bioactive materials and catalysis (H. Patel, 2020).

作用機序

The mechanism of action would depend on the specific biological or chemical process the compound is involved in. Isoxazole derivatives have been found to have potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .

将来の方向性

特性

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c1-8-13(21-9(2)15-8)14(17)19-7-10-6-12(20-16-10)11-4-3-5-18-11/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAVVGHXAHDMJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)OCC2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2692070.png)

![N1-(2-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2692071.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2692072.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2692077.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2692078.png)

![N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2692080.png)

![7-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2692082.png)

![2-[1,4]Diazepan-1-yl-1H-benzoimidazole](/img/structure/B2692086.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile](/img/structure/B2692087.png)

![6-chlorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2692088.png)